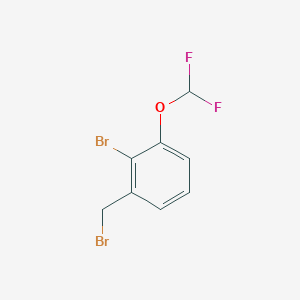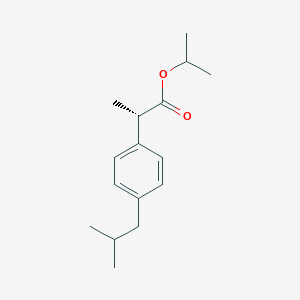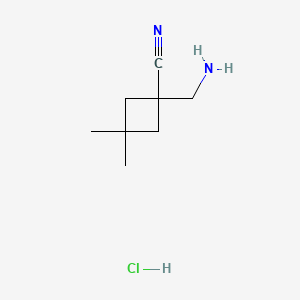![molecular formula C18H36O3 B13451299 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C18H36O3 and a molecular weight of 300.48 g/mol . This compound is a derivative of 1,3-dioxolane and is characterized by the presence of a dodecyloxy group attached to the dioxolane ring. It is used as an intermediate in the synthesis of various chemical products and has applications in different scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves a multi-step process. One common method includes the reaction of acetone with boron trifluoride diethyl etherate in tetrahydrofuran under an inert atmosphere at room temperature. This is followed by the addition of dodecyl glycidyl ether at 50°C for 5 hours. The reaction mixture is then neutralized with sodium hydrogen carbonate, and the solvent is distilled off to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of large-scale reactors and continuous flow processes can enhance the efficiency of the production .
化学反応の分析
Types of Reactions
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while reduction can produce dioxolane alcohols .
科学的研究の応用
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Medicine: It is explored for its synergistic effects with antifungal agents like amphotericin B.
Industry: The compound is used in the production of surfactants and other industrial chemicals.
作用機序
The mechanism of action of 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. In biological systems, it stimulates autolysin activity, leading to the breakdown of bacterial cell walls. This action is synergistic with other antimicrobial agents, enhancing their efficacy . The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
類似化合物との比較
Similar Compounds
1-O-Dodecyl-rac-glycerol: An antibacterial agent with similar properties.
Dodecyl sulfate: A surfactant with comparable industrial applications.
Uniqueness
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act synergistically with other antimicrobial agents sets it apart from similar compounds .
特性
分子式 |
C18H36O3 |
|---|---|
分子量 |
300.5 g/mol |
IUPAC名 |
4-(dodecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17-16-20-18(2,3)21-17/h17H,4-16H2,1-3H3 |
InChIキー |
JJEUFGMEQYMSDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOCC1COC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)

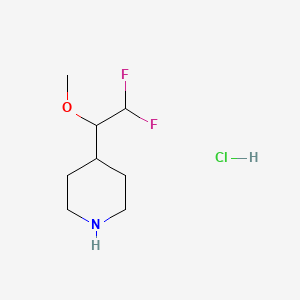
![Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13451248.png)
![1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide](/img/structure/B13451251.png)
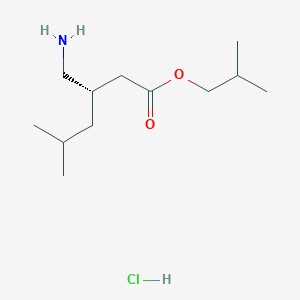
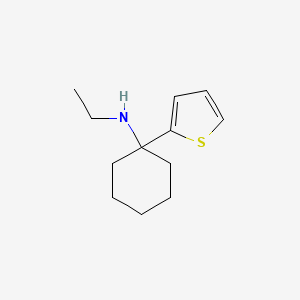
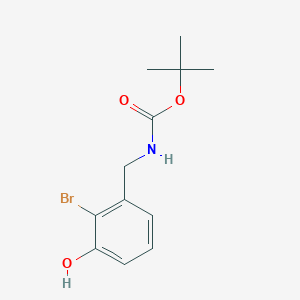
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)

